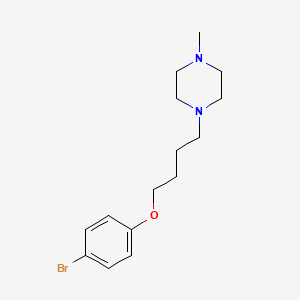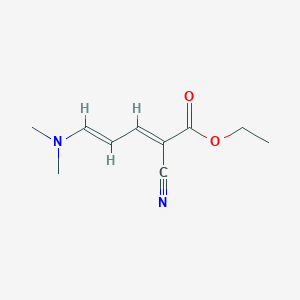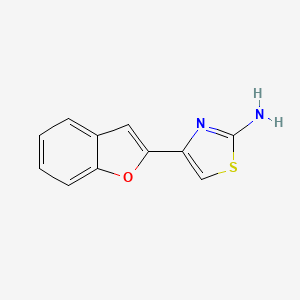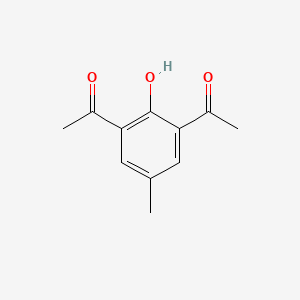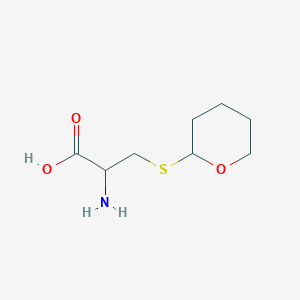
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyran, which is an unsaturated six-membered ring with one oxygen atom . Pyran derivatives have been the subject of much interest due to their broad spectrum of biological and pharmaceutical properties, such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties .
Synthesis Analysis
Pyran derivatives can be synthesized via a multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis of pyran derivatives often involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .
Molecular Structure Analysis
Pyran is an unsaturated six-membered oxygen-containing heterocycle . Depending on the position of a hydrogen atom, a pyran heterocycle can be classified as 2H-pyran or 4H-pyran . The addition of a carbonyl group to 2H-pyran or 4H-pyran results in pyran-2-one and pyran-4-one, respectively .
Chemical Reactions Analysis
The synthesis of pyran derivatives often involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds . This reaction can occur under different catalytic conditions, such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Convergent Synthesis : A study demonstrated a practical synthesis of a fibrinogen receptor antagonist using key fragments like pyrazole and N-tosylaminoalanine, which relates to the structural properties of 2-amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (Hartner et al., 1999).
- One-step Synthesis : Research outlined a one-step synthesis method for substituted 2-aminobenzo[b]pyrans, demonstrating the compound's applicability in creating complex molecular structures (Shestopalov et al., 2003).
Biological and Biochemical Applications
- Taurine as a Catalyst : A study on taurine (2-aminoethanesulfonic acid) revealed its use as a bio-organic catalyst, promoting reactions to synthesize derivatives similar to 2-amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (Shirini & Daneshvar, 2016).
- Mixed Rumen Micro-organisms and Amino Acid Biosynthesis : In a study of mixed rumen cultures, incorporation of labelled compounds into amino acids was observed, relevant to the biosynthesis pathways of similar amino acid structures (Sauer et al., 1975).
Material Science and Polymer Chemistry
- Polynucleotide Analogs : Research on the synthesis of dihydropyran-containing nucleic acid bases for polymers highlights the potential use of similar structures in advanced material science (Han et al., 1992).
- Organocatalyzed Cascade Processes : A study presented the use of compounds like N-TFA-Gly-Bt for the synthesis of chiral substituted 3-amino tetrahydro-2H-pyran-2-ones, illustrating the utility of related compounds in stereoselective synthesis (Han et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-3-(oxan-2-ylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c9-6(8(10)11)5-13-7-3-1-2-4-12-7/h6-7H,1-5,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKPVKPTXAQDQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)SCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


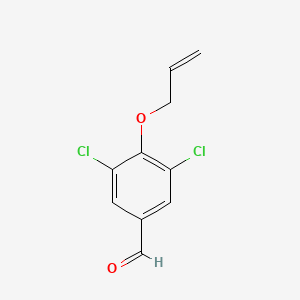


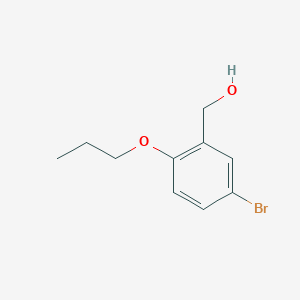
![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

